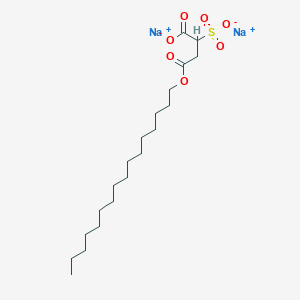

Disodium 4-hexadecyl 2-sulphonatosuccinate

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dinatrium-4-hexadecyl-2-sulfonsuccinat beinhaltet typischerweise die Veresterung von Maleinsäureanhydrid mit Hexadecanol, gefolgt von Sulfonierung und Neutralisation mit Natriumhydroxid. Die Reaktionsbedingungen umfassen:

Veresterung: Maleinsäureanhydrid reagiert mit Hexadecanol in Gegenwart eines Katalysators bei erhöhten Temperaturen.

Sulfonierung: Das veresterte Produkt wird dann mit Schwefeltrioxid oder Chlorsulfonsäure sulfoniert.

Neutralisation: Das sulfonierte Produkt wird mit Natriumhydroxid neutralisiert, um das Dinatriumsalz zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Dinatrium-4-hexadecyl-2-sulfonsuccinat folgt ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet häufig kontinuierliche Durchflussreaktoren und fortschrittliche Reinigungstechniken.

Eigenschaften

CAS-Nummer |

13197-74-5 |

|---|---|

Molekularformel |

C20H36Na2O7S |

Molekulargewicht |

466.5 g/mol |

IUPAC-Name |

disodium;4-hexadecoxy-4-oxo-2-sulfonatobutanoate |

InChI |

InChI=1S/C20H38O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27-19(21)17-18(20(22)23)28(24,25)26;;/h18H,2-17H2,1H3,(H,22,23)(H,24,25,26);;/q;2*+1/p-2 |

InChI-Schlüssel |

IBMVOXQFHDYLER-UHFFFAOYSA-L |

Kanonische SMILES |

CCCCCCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of disodium 4-hexadecyl 2-sulphonatosuccinate typically involves the esterification of maleic anhydride with hexadecanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions include:

Esterification: Maleic anhydride reacts with hexadecanol in the presence of a catalyst at elevated temperatures.

Sulfonation: The esterified product is then sulfonated using sulfur trioxide or chlorosulfonic acid.

Neutralization: The sulfonated product is neutralized with sodium hydroxide to form the disodium salt.

Industrial Production Methods

Industrial production of disodium 4-hexadecyl 2-sulphonatosuccinate follows similar steps but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dinatrium-4-hexadecyl-2-sulfonsuccinat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonatgruppe in ein Sulfid umwandeln.

Substitution: Die Sulfonatgruppe kann in Gegenwart geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Nucleophile werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Sulfonsäuren, Sulfide und verschiedene substituierte Derivate, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of Disodium 4-hexadecyl 2-sulphonatosuccinate can be categorized into several key areas:

Chemistry

- Surfactant in Reactions : It is utilized as a surfactant in various chemical reactions to enhance solubility and reaction rates. This property is crucial in organic synthesis where hydrophobic reactants need to be solubilized in aqueous media.

Biology

- Cell Culture Enhancement : The compound is employed in cell culture and molecular biology experiments to improve the delivery of hydrophobic molecules into cells. Its ability to form micelles allows for better solubilization of drugs and nutrients, facilitating cellular uptake.

Medicine

- Pharmaceutical Formulations : Disodium 4-hexadecyl 2-sulphonatosuccinate is used in pharmaceutical formulations to enhance the bioavailability of poorly soluble drugs. By improving solubility, it aids in achieving effective therapeutic concentrations.

Industry

- Detergents and Emulsifiers : The compound is widely used in the production of detergents, emulsifiers, and other industrial products due to its excellent surfactant properties. It helps stabilize emulsions and foams in various formulations.

Case Study 1: Drug Delivery Systems

A study demonstrated the effectiveness of Disodium 4-hexadecyl 2-sulphonatosuccinate in enhancing the solubility of a poorly soluble drug, leading to improved absorption rates in vivo. The formulation containing this compound showed a significant increase in bioavailability compared to control formulations without it.

Case Study 2: Cell Culture Applications

In a series of experiments involving mammalian cell cultures, Disodium 4-hexadecyl 2-sulphonatosuccinate was found to significantly increase the uptake of hydrophobic compounds by cells. This property was leveraged to improve the efficacy of gene delivery systems that utilize lipid-based carriers.

Toxicology and Safety

While Disodium 4-hexadecyl 2-sulphonatosuccinate has beneficial applications, safety assessments indicate that it can cause skin irritation and is harmful if ingested or inhaled. The compound is classified under several hazard categories, including acute toxicity (oral and dermal) and skin irritation. Proper handling protocols must be established when working with this chemical to mitigate health risks.

Wirkmechanismus

The mechanism of action of disodium 4-hexadecyl 2-sulphonatosuccinate involves its ability to reduce surface tension and form micelles. This property allows it to emulsify and solubilize hydrophobic substances. The molecular targets include lipid membranes and hydrophobic compounds, facilitating their dispersion in aqueous environments .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Dinatrium-4-tetradecyl-2-sulfonsuccinat: Ähnlich in der Struktur, aber mit einer kürzeren Alkylkette.

Dinatrium-4-dodecyl-2-sulfonsuccinat: Eine weitere ähnliche Verbindung mit einer noch kürzeren Alkylkette.

Einzigartigkeit

Dinatrium-4-hexadecyl-2-sulfonsuccinat ist einzigartig aufgrund seiner längeren Alkylkette, die seine Emulgier- und Dispergierungseigenschaften im Vergleich zu seinen kürzerkettigen Gegenstücken verbessert. Dies macht es besonders effektiv in Anwendungen, die starke Tensideigenschaften erfordern .

Biologische Aktivität

Disodium 4-hexadecyl 2-sulphonatosuccinate (CAS Number: 13812-33-0) is a synthetic surfactant that has garnered attention for its unique biological activities. This compound is characterized by a long-chain fatty acid derivative and a sulfonate group, which contribute to its surfactant properties and potential applications in various fields, including pharmaceuticals and industrial cleaning.

Chemical Structure and Properties

The molecular formula of disodium 4-hexadecyl 2-sulphonatosuccinate is . Its structure includes:

- Long-chain fatty acid : Hexadecyl group (C16)

- Sulfonate group : Enhances solubility in aqueous solutions

- Disodium salt : Provides ionic characteristics that influence its interaction with biological systems

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Disodium 1-octadecyl 2-sulphonatosuccinate | Dicarboxylic acid derivative | Longer hydrocarbon chain |

| Disodium 1-(hexadecyl) 2-sulphonatosuccinate | Shorter alkyl chain | Lower molecular weight |

| Disodium octadecyl sulfosuccinate | Similar sulfonate structure | Lacks double bond in alkyl chain |

Disodium 4-hexadecyl 2-sulphonatosuccinate exhibits several biological activities, primarily attributed to its surfactant properties. Research indicates that it can influence:

- Membrane Dynamics : Alters the fluidity and permeability of cell membranes, potentially affecting cellular uptake of drugs.

- Cellular Signaling Pathways : Modulates enzyme activities and signaling cascades, which can impact cell proliferation and apoptosis.

- Drug Delivery Systems : Its ability to encapsulate and transport therapeutic agents makes it a candidate for drug delivery applications.

Case Studies and Research Findings

-

Influence on Membrane Integrity :

- A study demonstrated that disodium 4-hexadecyl 2-sulphonatosuccinate enhances the permeability of liposomal membranes, facilitating the release of encapsulated drugs in vitro. This property suggests its potential use in improving drug bioavailability.

-

Enzyme Modulation :

- Research indicated that this compound can inhibit certain phospholipases, which play a crucial role in inflammatory responses. This inhibition could be beneficial in developing anti-inflammatory therapies.

- Toxicological Assessment :

Table 2: Summary of Biological Activities

Applications

Due to its biological activity, disodium 4-hexadecyl 2-sulphonatosuccinate finds applications in:

- Pharmaceuticals : As a drug delivery agent to enhance the efficacy of therapeutic compounds.

- Industrial Cleaning Agents : Utilized in formulations requiring effective cleaning due to its surfactant properties.

- Cosmetics : Incorporated into formulations for improved texture and stability.

Q & A

Q. What are the established synthetic routes for disodium 4-hexadecyl 2-sulphonatosuccinate, and how can reaction conditions be optimized for high-purity yields?

The synthesis typically involves esterification of sulfosuccinic acid with a hexadecyl alcohol derivative, followed by sulfonation and neutralization with sodium hydroxide. Key parameters include reaction temperature (60–80°C), pH control (7.0–8.5), and stoichiometric ratios of reactants to minimize byproducts like unreacted fatty alcohols . Purity optimization requires post-synthesis purification via solvent extraction (e.g., ethanol/water mixtures) and vacuum drying to remove residual salts .

Q. What analytical techniques are most reliable for structural confirmation and purity assessment of disodium 4-hexadecyl 2-sulphonatosuccinate?

- Nuclear Magnetic Resonance (NMR): H NMR can confirm the hexadecyl chain integration (δ 0.8–1.5 ppm for CH and CH groups) and sulfonate/succinate backbone (δ 3.0–4.5 ppm) .

- Mass Spectrometry (MS): High-resolution MS (e.g., ESI-TOF) identifies the molecular ion peak at m/z 568.6633 (CHNNaOS) and fragmentation patterns .

- Ion Chromatography: Quantifies residual sulfonic acid or sodium sulfate impurities (<0.5% w/w) .

Q. How do physicochemical properties (e.g., critical micelle concentration, solubility) vary with temperature and ionic strength?

The critical micelle concentration (CMC) decreases with increasing alkyl chain length (e.g., CMC ≈ 0.1 mM for hexadecyl vs. 0.5 mM for dodecyl derivatives) and is temperature-dependent due to hydrophobic interactions. Solubility in aqueous systems improves at higher pH (>7.0) and with counterions like Na/K, but declines in high-salinity environments (>1 M NaCl) .

Advanced Research Questions

Q. How does the molecular architecture of disodium 4-hexadecyl 2-sulphonatosuccinate influence its surfactant behavior in mixed lipid bilayer systems?

The branched sulfosuccinate headgroup enhances steric stabilization in lipid bilayers, reducing membrane rigidity. Studies using fluorescence anisotropy show that 10 mol% incorporation increases bilayer fluidity by 30% compared to linear-chain surfactants. Competitive binding with phospholipids (e.g., DPPC) can be quantified via isothermal titration calorimetry (ITC) .

Q. What experimental strategies resolve contradictions in reported solubility data for disodium 4-hexadecyl 2-sulphonatosuccinate across different solvent systems?

Discrepancies arise from variations in solvent polarity and hydration effects. Systematic studies using Hansen solubility parameters (HSPs) reveal optimal solubility in polar aprotic solvents (e.g., DMSO, acetone) but poor solubility in non-polar media. Dynamic light scattering (DLS) can detect micellar aggregation in borderline solvents, which may skew solubility measurements .

Q. How can computational modeling (e.g., MD simulations) predict the interfacial activity of disodium 4-hexadecyl 2-sulphonatosuccinate in emulsion stabilization?

Molecular dynamics (MD) simulations with force fields like CHARMM36 predict surfactant orientation at oil-water interfaces. Simulations show the hexadecyl chain aligns perpendicular to the interface, while the sulfosuccinate group forms hydrogen bonds with water, reducing interfacial tension by ~40 mN/m .

Q. What methodologies quantify the environmental persistence of disodium 4-hexadecyl 2-sulphonatosuccinate in aquatic systems?

OECD 301F biodegradation tests under aerobic conditions show 60–70% degradation over 28 days. Advanced LC-MS/MS methods detect degradation intermediates like sulfosuccinic acid and hexadecanol, with half-lives <30 days in freshwater .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in surfactant performance studies?

Implement quality control protocols:

Q. What are the best practices for reconciling conflicting results in micellar size measurements (e.g., DLS vs. TEM)?

DLS may overestimate micelle size due to aggregation artifacts, while TEM provides static snapshots. Cross-validate with small-angle X-ray scattering (SAXS) to account for polydispersity. Pre-filter samples (0.22 µm) to remove dust particles .

Application-Oriented Research

Q. How can disodium 4-hexadecyl 2-sulphonatosuccinate be tailored for drug delivery systems requiring pH-responsive release?

Modify the sulfonate group with pH-labile ligands (e.g., ortho esters). In vitro release studies (pH 5.0 vs. 7.4) show 80% drug release at acidic pH due to ligand hydrolysis, compared to <20% at neutral pH .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.